N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
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Description
Scientific Research Applications
Asymmetric N-Heterocycle Synthesis
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide has found significant use in the stereoselective synthesis of amines and their derivatives. Specifically, it acts as a chiral auxiliary in the formation of N-heterocycles via sulfinimines. Researchers have extensively employed enantiopure tert-butanesulfinamide (the gold standard among many other sulfinamides) for this purpose over the last two decades . This methodology enables the construction of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These N-heterocycles often serve as key structural motifs in natural products and therapeutically relevant compounds.
PDE4 Inhibition for Anti-Inflammatory Therapies
In a related context, the research group of Jeon discovered a pyrazole derivative as an effective PDE4 inhibitor for treating inflammatory diseases. The synthetic route to enantiopure derivatives favored tert-butanesulfinamide over p-toluenesulfinamide due to improved yield and diastereoselectivity .
Lipophilic N-Hydroxyimide Synthesis
Researchers have synthesized a lipophilic N-hydroxyimide, 5,8-di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione , which exhibits high solubility in low-polarity solvents such as dichloromethane (DCM). This compound could find applications in drug delivery or other areas where solubility plays a crucial role .
Metal-Free Oxacyclic Ketone-Fused Isoxazoles
A practical metal-free and additive-free approach involves the synthesis of 6/7/8-membered oxacyclic ketone-fused isoxazoles/isoxazolines. This method utilizes C(sp³)–H bond radical nitrile oxidation and intramolecular cycloaddition of alkenyl/alkynyl-substituted aryl methyl ketones. The tert-butyl nitrite-induced radical nitrile oxidation step is crucial in this process .
These applications highlight the versatility and potential of N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide in various scientific contexts. If you need further details or have additional queries, feel free to ask! 😊
properties
IUPAC Name |
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO3S/c1-26(2,3)17-13-14-24-21(15-17)22-16-23(19-11-7-8-12-20(19)25(22)30-24)27-31(28,29)18-9-5-4-6-10-18/h4-12,16-17,27H,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFRQDZRWMFNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-(tert-butyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide |
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